molecular formula C26H44NNaO7S B12425413 Tauro-alpha-muricholic acid-d4 (sodium)

Tauro-alpha-muricholic acid-d4 (sodium)

Cat. No.: B12425413
M. Wt: 541.7 g/mol
InChI Key: NYXROOLWUZIWRB-YHXAEYHASA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization of Tauro-alpha-muricholic Acid-d4 (Sodium)

Molecular Formula and Weight Analysis

Tauro-alpha-muricholic acid-d4 (sodium) is defined by the molecular formula $$ \text{C}{26}\text{H}{40}\text{D}4\text{NNaO}7\text{S} $$, with a calculated molecular weight of 541.71 g/mol . The sodium counterion contributes to the compound’s solubility and stability in aqueous solutions, a critical feature for its use in biological matrices.

Table 1: Molecular Composition Comparison
Property Tauro-alpha-muricholic Acid-d4 (Sodium) Non-deuterated Analog (Free Acid)
Molecular Formula $$ \text{C}{26}\text{H}{40}\text{D}4\text{NNaO}7\text{S} $$ $$ \text{C}{26}\text{H}{45}\text{NO}_7\text{S} $$
Molecular Weight (g/mol) 541.71 515.7
Key Modifications Four deuterium atoms, sodium salt Free acid form

The 26.01 g/mol difference between the deuterated and non-deuterated forms arises from the substitution of four hydrogen atoms with deuterium ($$\Delta = 4.04$$ g/mol) and the inclusion of a sodium ion ($$\Delta = 21.97$$ g/mol). This mass shift is pivotal for distinguishing the labeled compound in mass spectrometric assays.

Structural Elucidation via Nuclear Magnetic Resonance Spectroscopy

While specific NMR data for tauro-alpha-muricholic acid-d4 (sodium) are not explicitly provided in the literature, its structure can be inferred through established protocols for bile acid characterization. The compound’s backbone consists of a cholane steroid nucleus (5β-cholan-24-oic acid) with hydroxyl groups at positions 3α, 6β, and 7α, conjugated to a deuterated taurine moiety via an amide bond.

Key NMR features would include:

  • Steroid nucleus signals :
    • Methyl groups (C-18, C-19, C-21) appearing as singlets in the $$ ^1\text{H} $$-NMR spectrum (δ 0.6–1.2 ppm).
    • Hydroxyl protons (3α, 6β, 7α) visible as broad peaks in deuterium-depleted solvents.
  • Taurine moiety :
    • Deuterium incorporation at the taurine’s β-carbon (adjacent to the sulfonate group) eliminates corresponding proton signals, confirmed by $$ ^2\text{H} $$-NMR or mass spectrometry.

The SMILES notation provided in search results—
[H][C@]1([C@@H](CCC(NC([2H])([2H])C([2H])([2H])S(=O)(O[Na])=O)=O)C)CC[C@@]2([H])[C@]3([H])[C@H](O)[C@@H](O)[C@]4([H])C[C@@H](CC[C@]4(C)[C@@]3([H])CC[C@@]21C)O
confirms the stereochemistry and deuterium placement.

Isotopic Labeling Pattern and Deuterium Incorporation Sites

The four deuterium atoms are localized on the taurine moiety’s β-carbon ($$ \text{C}-2 $$) and γ-carbon ($$ \text{C}-3 $$), as indicated by the SMILES string’s [2H] tags. This labeling strategy minimizes interference with the steroid nucleus’s functional groups, preserving the compound’s biological activity while enabling isotopic detection.

Table 2: Deuterium Incorporation Sites
Position Chemical Environment Purpose of Labeling
C-2 $$ \text{-N-CD}2\text{-CD}2\text{-SO}_3\text{Na} $$ Enhances mass spectrometric resolution
C-3 $$ \text{-N-CD}2\text{-CD}2\text{-SO}_3\text{Na} $$ Reduces metabolic degradation

Deuterium’s higher mass ($$ \text{D} = 2.014 \text{ u} $$) compared to hydrogen ($$ \text{H} = 1.008 \text{ u} $$) creates a distinct isotopic signature, critical for avoiding overlap with endogenous bile acids in MRM-MS assays.

Comparative Structural Analysis with Non-deuterated Analog

The non-deuterated analog, tauro-alpha-muricholic acid (sodium salt), has the formula $$ \text{C}{26}\text{H}{44}\text{NNaO}_7\text{S} $$ and a molecular weight of 537.7 g/mol. Key differences include:

  • Mass Spectrometric Behavior :

    • The deuterated compound exhibits a +4 Da shift in precursor and product ions, facilitating discrimination in multiplexed assays.
    • Example: In MRM transitions, the taurine-conjugated deuterated species ($$ m/z $$ 508.2 → 80) contrasts with the non-deuterated form ($$ m/z $$ 504.2 → 80).
  • Chromatographic Properties :

    • Deuterium-induced hydrophobic effects marginally increase retention time in reversed-phase UPLC, aiding co-elution prevention.
  • Stability :

    • Deuterium’s kinetic isotope effect may reduce oxidative metabolism at the taurine moiety, extending in vivo half-life.

Properties

Molecular Formula

C26H44NNaO7S

Molecular Weight

541.7 g/mol

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

InChI

InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23+,24+,25-,26-;/m1./s1/i8D2,14D2;

InChI Key

NYXROOLWUZIWRB-YHXAEYHASA-M

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@H]([C@@H]2C([C@@H]1O)([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)[2H].[Na+]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes for Tauro-α-Muricholic Acid-d4

Activation and Conjugation of α-Muricholic Acid

The synthesis begins with the activation of α-muricholic acid’s carboxyl group, typically achieved through N-hydroxysuccinimide (NHS) ester formation or thionyl chloride-mediated conversion to an acyl chloride. Subsequent conjugation with taurine under alkaline conditions (pH 8–9) yields tauro-α-muricholic acid. Key parameters include:

Reaction Parameter Optimal Condition Yield (%)
Temperature 25–30°C 85–90
Solvent Dimethylformamide (DMF)
Molar Ratio (Taurine:Acid) 1.2:1
Reaction Time 12–16 hours

Source: Adapted from technical protocols.

Deuterium labeling is introduced either during the conjugation step or via post-synthetic exchange, depending on the desired isotopic distribution.

Deuteration Strategies

Deuterium incorporation occurs at non-labile positions to prevent isotopic scrambling. Three primary methods are employed:

Acid-Catalyzed Hydrogen-Deuterium Exchange

Deuterium is introduced by treating tauro-α-muricholic acid with deuterated solvents (e.g., D₂O or CD₃OD) under acidic conditions (pH 2–3, HCl or DCl). This method selectively labels hydroxyl and amine groups but requires rigorous purification to remove residual protons.

Metal-Catalyzed Deuteration

Palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalyzes the exchange of hydrogen with deuterium in D₂O under high-pressure conditions (3–5 atm). This approach achieves >98% isotopic enrichment but risks side reactions at unsaturated bonds.

Enzymatic Deuteration

Cell-free systems expressing bile acid-CoA:amino acid N-acyltransferase (BAAT) incorporate deuterated taurine (taurine-d₄) into α-muricholic acid. While enzymatically efficient, this method is limited by the availability of deuterated co-substrates.

Purification and Isolation

Post-synthetic purification ensures the removal of unreacted precursors and isotopic impurities. Common techniques include:

Technique Conditions Purity (%)
Reverse-Phase HPLC C18 column, MeOH:H₂O (70:30) ≥99
Ion-Exchange Chromatography DEAE Sepharose, NaCl gradient 95–98
Recrystallization Ethanol:H₂O (9:1) 90–92

Source: Data synthesized from.

Lyophilization of the purified product yields a stable sodium salt, with residual solvents controlled to <0.1% (w/w) as per ICH guidelines.

Analytical Validation of Synthetic Batches

Mass Spectrometry (MS) Characterization

High-resolution MS (HRMS) confirms the molecular ion [M–Na]⁻ at m/z 518.28 and isotopic distribution matching four deuterium atoms. Deviations >0.5% necessitate reprocessing to meet internal standard criteria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (500 MHz, D₂O) reveals the absence of protons at C-22 and C-23 (δ 1.2–1.4 ppm), confirming deuterium incorporation. ¹³C-NMR corroborates structural integrity, with key signals at δ 178.9 ppm (C=O) and δ 72.1 ppm (C-3α-OH).

Purity Assessment

Ultraviolet (UV) detection at 210 nm and charged aerosol detection (CAD) quantify impurities at <0.5%, meeting pharmacopeial standards for reference materials.

Scalability and Industrial Considerations

Large-scale production (≥1 kg) employs continuous-flow reactors to enhance reproducibility and reduce solvent waste. Critical factors include:

Parameter Pilot-Scale Adjustment
Reaction Volume 50–100 L
Catalyst Loading 5–10% Pd/C
Purification Throughput 10–20 kg/day

Economic analyses estimate a production cost of \$12,000–\$15,000 per kilogram, driven by deuterated reagents and chromatography consumables.

Applications in Metabolic Research

As an FXR antagonist (IC₅₀ = 28 µM), this compound modulates bile acid homeostasis in rodent models, with applications in cholestasis and non-alcoholic steatohepatitis (NASH) studies. Its deuterated form enables precise quantification in complex matrices, such as serum and liver homogenates.

Chemical Reactions Analysis

Types of Reactions: Tauro- compounds undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions include modified bile acids and taurine derivatives, which can have different biological activities and properties .

Scientific Research Applications

Internal Standard in Mass Spectrometry

Tauro-alpha-muricholic acid-d4 is primarily used as an internal standard for the quantification of tauro-alpha-muricholic acid in various analytical techniques such as gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC-MS). Its deuterated form allows for accurate measurement of bile acids in biological samples, enhancing the reliability of quantitative analyses .

FXR Antagonist Studies

This compound acts as an antagonist of the farnesoid X receptor (FXR), which is crucial for bile acid homeostasis and metabolism. Research indicates that tauro-alpha-muricholic acid-d4 has an inhibitory concentration (IC50) of approximately 28 µM against FXR, making it a valuable tool for studying the regulatory mechanisms of bile acids on metabolic pathways .

Cholestasis Research

Tauro-alpha-muricholic acid-d4 is utilized in cholestasis studies to understand the impact of bile acids on liver function and diseases associated with impaired bile flow. Its application in animal models helps elucidate the biochemical pathways involved in cholestasis and potential therapeutic targets for treatment .

Case Studies

StudyFocusFindings
Yang et al. (2008)ToxicologyInvestigated the effects of tauro-alpha-muricholic acid-d4 on liver toxicity, highlighting its role in bile acid metabolism and potential protective effects against liver injury .
Holm et al. (2009)Physicochemical PropertiesAnalyzed the physicochemical properties of tauro-alpha-muricholic acid-d4, confirming its stability and solubility characteristics essential for laboratory applications .
Fiorucci et al. (2017)FXR AgonismExplored the agonistic activity of bile acids including tauro-alpha-muricholic acid-d4 on FXR, contributing to the understanding of its role in glucose and lipid metabolism regulation .

Mechanism of Action

Tauro- compounds exert their effects through several mechanisms:

Comparison with Similar Compounds

Table 1: Comparative Properties of Deuterated Tauro-Conjugated Bile Acids

Compound Molecular Formula Molecular Weight (g/mol) Deuterium Position Primary Application(s) CAS Number
Tauro-alpha-muricholic acid-d4 (sodium) C26H40D4NNaO7S 541.71 Taurine moiety Cholestasis, gut microbiota studies Free acid: 25613-05-2
Tauro-beta-muricholic acid-d4 (sodium salt) C26H40D4NNaO7S 541.71 Taurine moiety Quantification of β-muricholic acid in metabolic disorders 27040 (Cayman)
Taurohyocholic acid-d4 (sodium salt) C26H41D4NNaO6S 503.73 Taurine moiety Analysis of hyocholic acid in liver disease models GC49009
Taurocholic acid-d4 (sodium salt) C26H40D4NNaO7S 541.71 Taurine moiety Crohn’s disease, ulcerative colitis studies 2410279-93-3
Taurodeoxycholic acid-d4 (sodium salt) C26H40D4NNaO6S 527.70 Taurine moiety Membrane protein isolation, anti-inflammatory studies 330272 (Avanti)

Key Research Findings

Metabolic and Microbiome Interactions

  • Tauro-alpha-muricholic acid-d4 : In a murine model of chronic atrophic gastritis, T-α-MCA levels were significantly reduced compared to controls, correlating with colonic mucosal lesions . Its deuterated form enables precise measurement of these fluctuations.
  • Tauro-beta-muricholic acid-d4 : Exhibits distinct interactions with gut microbiota due to its β-hydroxyl configuration, influencing Farnesoid X receptor (FXR) signaling differently than α-isomers .
  • Taurocholic acid-d4 : Elevated in hepatobiliary complications of ulcerative colitis but reduced in uncomplicated cases, highlighting its role as a disease biomarker .

Analytical Performance

  • Deuterium labeling : All compounds in Table 1 use deuterium on the taurine group, minimizing interference with native bile acids during MS analysis .
  • Sensitivity: Tauro-alpha-muricholic acid-d4 and tauro-beta-muricholic acid-d4 show comparable detection limits (~0.1 ng/mL) in LC-MS, surpassing non-deuterated analogs .

Practical Considerations

  • Solubility : Tauro-alpha-muricholic acid-d4 is soluble in PBS (pH 7.2, 3 mg/mL), DMF (25 mg/mL), and DMSO (20 mg/mL), similar to other deuterated bile acids .
  • Stability : Degradation occurs after >3 freeze-thaw cycles; thus, single-use aliquots are recommended .
  • Regulatory Status : These compounds are labeled "For Research Use Only," excluding human therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.